



Application Notes and Protocols: 3-p-Coumaroylquinic Acid as an Enzyme Inhibitor

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Compound of Interest		
Compound Name:	3-p-Coumaroylquinic acid	
Cat. No.:	B1243399	Get Quote

Introduction

3-p-Coumaroylquinic acid, a hydroxycinnamic acid derivative, is a naturally occurring phenolic compound found in a wide variety of plant species. It is formed by the esterification of p-coumaric acid and quinic acid. As a member of the chlorogenic acid family, it is of significant interest to researchers in pharmacology, biochemistry, and drug development due to its diverse biological activities. This document provides an overview of the enzyme inhibitory potential of **3-p-Coumaroylquinic acid** against several key enzymes, detailed protocols for in vitro inhibition assays, and visual representations of relevant biological pathways and experimental workflows.

Tyrosinase Inhibition Application Notes

Background and Significance: Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. The inhibition of tyrosinase is a critical strategy for the development of hypopigmenting agents used in cosmetics for skin whitening and in treatments for hyperpigmentation disorders such as melasma and age spots.[1]

Inhibitory Activity of **3-p-Coumaroylquinic Acid** and Related Compounds: While direct IC50 values for **3-p-Coumaroylquinic acid** are not readily available in the cited literature, studies on its constituent part, p-coumaric acid, and its derivatives show significant tyrosinase inhibitory



activity. For instance, p-coumaric acid ethyl ester has been identified as a potent tyrosinase inhibitor. This suggests that **3-p-Coumaroylquinic acid** likely possesses similar inhibitory potential.

Quantitative Data for Tyrosinase Inhibition by Related Compounds

Compound	IC50 Value	Enzyme Source	Substrate	Notes	Reference
p-Coumaric acid ethyl ester	4.89 μg/mL	Mushroom	L-tyrosine	Approximatel y 10-fold stronger than arbutin.	[2]
p-Coumaric acid	Weaker than Kojic acid	Mushroom	L-tyrosine / L- DOPA	Much stronger inhibitor of human or murine tyrosinase.	[3]
3-(4'- Bromophenyl)-5,7- dihydroxycou marin	1.05 μΜ	Mushroom	L-DOPA	A related coumarin derivative, significantly more active than kojic acid.	[4]

Melanogenesis Signaling Pathway

The following diagram illustrates the central role of tyrosinase in the melanogenesis pathway.





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Caption: Role of Tyrosinase in the Melanogenesis Pathway.

Experimental Protocols

Spectrophotometric Assay for Tyrosinase Inhibition

This protocol describes a colorimetric method to determine the inhibitory activity of a test compound on tyrosinase by monitoring the formation of dopachrome from L-DOPA.[1][5]

Materials:

- Mushroom Tyrosinase (EC 1.14.18.1)
- L-DOPA (3,4-dihydroxyphenylalanine)
- 3-p-Coumaroylquinic acid (or other test inhibitor)
- Kojic Acid (Positive Control)



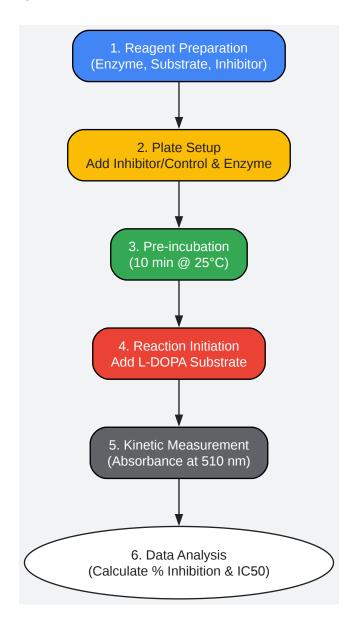
- Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)
- DMSO (for dissolving compounds)
- 96-well microplate
- Microplate reader

- Reagent Preparation:
 - Prepare a stock solution of Tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.
 - Prepare a stock solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer.
 - Prepare a stock solution of the test inhibitor (3-p-Coumaroylquinic acid) and Kojic Acid (e.g., 10 mM) in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
- Assay Setup (in a 96-well plate):
 - \circ Test Wells (S): 20 µL of test inhibitor solution + 50 µL of Tyrosinase solution.
 - Inhibitor Control (IC): 20 μL of Kojic Acid solution + 50 μL of Tyrosinase solution.
 - \circ Enzyme Control (EC 100% activity): 20 μ L of DMSO (or buffer) + 50 μ L of Tyrosinase solution.
 - Blank (B): 20 μL of DMSO (or buffer) + 50 μL of phosphate buffer (no enzyme).
- Pre-incubation: Incubate the plate at 25°C for 10 minutes.[1]
- Reaction Initiation: Add 30 μL of the L-DOPA substrate solution to all wells.[1]
- Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 490-510 nm every minute for 20-60 minutes at 25°C.[1][6]
- Data Analysis:



- Calculate the rate of reaction (slope) for each well from the linear portion of the absorbance vs. time curve.
- Calculate the percentage of inhibition for each inhibitor concentration using the formula: %
 Inhibition = [(Rate EC Rate S) / Rate EC] * 100
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.

Tyrosinase Inhibition Assay Workflow



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Caption: Workflow for the Tyrosinase Inhibition Assay.

α-Glucosidase Inhibition Application Notes

Background and Significance: α-Glucosidase is an enzyme located in the brush border of the small intestine that is crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[7] The inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a key therapeutic strategy in the management of type 2 diabetes mellitus.

Inhibitory Activity of **3-p-Coumaroylquinic Acid**: **3-p-Coumaroylquinic acid** has been identified as an inhibitor of α-glucosidase, suggesting its potential for managing hyperglycemia. [7] Its hypoglycemic effects are attributed to its ability to hinder glucose uptake in the intestines.

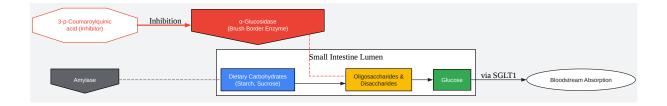
Quantitative Data for α-Glucosidase Inhibition

Compound	IC50 Value	Enzyme Source	Notes	Reference
3-p- Coumaroylquinic acid	Inhibition confirmed	Not Specified	Data suggests potential for managing hyperglycemia.	[7]
Active Compounds (various)	9.99 to 35.19 μM	Not Specified	Identified through virtual screening; more potent than 1-deoxynojirimycin (IC50 = 52.02 µM).	[3]

Carbohydrate Digestion Pathway

The diagram below shows the role of α -glucosidase in the final step of carbohydrate digestion in the small intestine.





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Caption: Inhibition of α -Glucosidase in Carbohydrate Digestion.

Experimental Protocols

Spectrophotometric Assay for α-Glucosidase Inhibition

This protocol describes a method to assess the inhibitory activity of a test compound against α -glucosidase using the chromogenic substrate p-nitrophenyl- α -D-glucopyranoside (pNPG).[7][8]

Materials:

- α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
- p-nitrophenyl-α-D-glucopyranoside (pNPG)
- **3-p-Coumaroylquinic acid** (or other test inhibitor)
- Acarbose (Positive Control)
- Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
- Sodium Carbonate (Na₂CO₃, e.g., 0.1 M or 1M) for stopping the reaction
- DMSO (for dissolving compounds)
- 96-well microplate

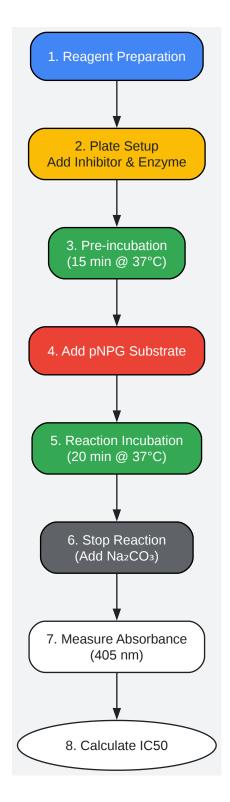


Microplate reader

- Reagent Preparation:
 - Prepare a stock solution of α-Glucosidase (e.g., 2.0 U/mL) in phosphate buffer.
 - Prepare a stock solution of pNPG (e.g., 1 mM) in phosphate buffer.
 - Prepare stock solutions of the test inhibitor and Acarbose in DMSO, followed by serial dilutions.
- Assay Setup (in a 96-well plate):
 - Add 20 μL of the test inhibitor solution (or Acarbose/DMSO for controls) to each well.
 - \circ Add 20 µL of the α -Glucosidase solution to each well.
- Pre-incubation: Mix and incubate the plate at 37°C for 5-15 minutes.[7][9]
- Reaction Initiation: Add 20 μL of the pNPG solution to each well to start the reaction.
- Reaction Incubation: Incubate the plate at 37°C for 20-30 minutes.
- Reaction Termination: Stop the reaction by adding 50-100 μL of Na₂CO₃ solution.[7]
- Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of pnitrophenol released.
- Data Analysis:
 - Calculate the percentage of inhibition for each inhibitor concentration using the formula: %
 Inhibition = [(Abs_EC Abs_S) / Abs_EC] * 100 (Where Abs_EC is the absorbance of the enzyme control and Abs_S is the absorbance of the sample).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.



α-Glucosidase Inhibition Assay Workflow



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Caption: Workflow for the α -Glucosidase Inhibition Assay.



Hyaluronidase Inhibition Application Notes

Background and Significance: Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix (ECM). Hyaluronic acid is vital for maintaining skin moisture, elasticity, and viscosity of body fluids. By breaking it down, hyaluronidase increases the permeability of connective tissues and is implicated in processes like skin aging, inflammation, and the spread of toxins and pathogens.[4] Hyaluronidase inhibitors are therefore valuable as anti-aging, anti-inflammatory, and anti-allergic agents.[2]

Inhibitory Activity of **3-p-Coumaroylquinic Acid**: **3-p-Coumaroylquinic acid** (3-CQA) has demonstrated inhibitory activity against hyaluronidase, suggesting its potential application in cosmetic and dermatological products to combat skin aging.

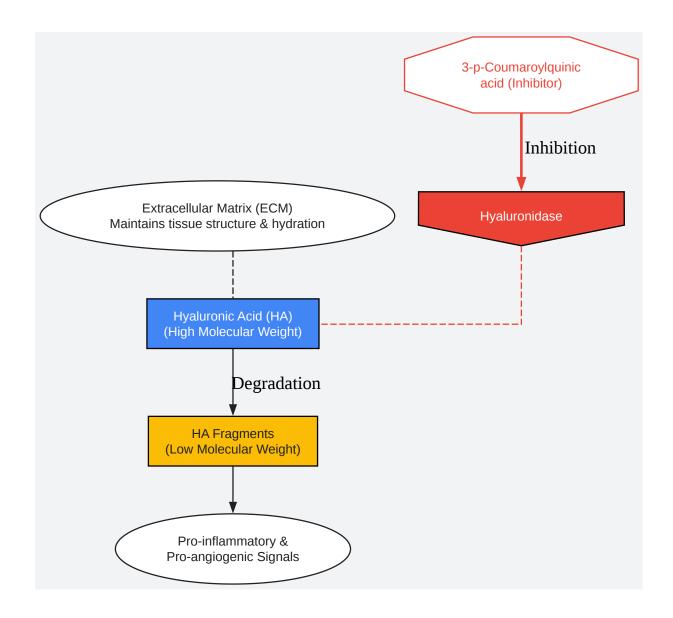
Quantitative Data for Hyaluronidase Inhibition

Compound	IC50 Value	Source / Notes	Reference
3-p-Coumaroylquinic acid (3-CQA)	2.8 mg/mL	From coffee silverskin extract.	
5-CQA	2.2 mg/mL	From coffee silverskin extract.	
Coffee Silverskin Crude Extract	5.00 mg/mL	From coffee silverskin extract.	-
3-(4'- bromophenyl)-6,7- dihydroxycoumarin	112.0 μΜ	A related coumarin derivative, more active than the oleanolic acid standard.	[4]

Hyaluronic Acid Degradation Pathway

The following diagram shows the enzymatic degradation of hyaluronic acid by hyaluronidase.





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Caption: Inhibition of Hyaluronidase in ECM Degradation.

Experimental Protocols

Turbidimetric Assay for Hyaluronidase Inhibition

This protocol is based on the principle that undigested hyaluronic acid will form a precipitate with an albumin solution at an acidic pH, and the resulting turbidity can be measured. Enzyme activity is inversely proportional to the turbidity.[10][11][12]

Materials:



- Hyaluronidase (e.g., from bovine testes, EC 3.2.1.35)
- Hyaluronic Acid (HA) sodium salt
- **3-p-Coumaroylquinic acid** (or other test inhibitor)
- Oleanolic Acid (Positive Control)
- Acetate Buffer or Phosphate Buffer (e.g., 0.1 M, pH 3.5-5.3)
- Albumin Acid Solution (Stop Reagent)
- 96-well microplate or test tubes
- Spectrophotometer or microplate reader

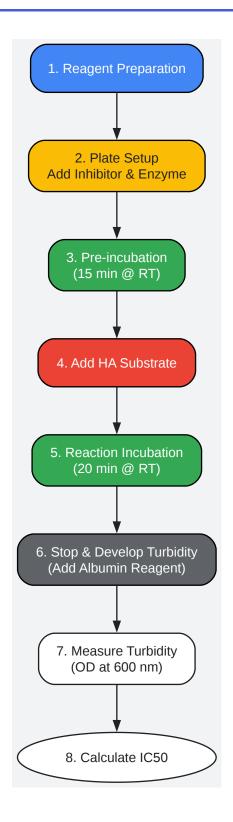
- Reagent Preparation:
 - Prepare a stock solution of Hyaluronidase (e.g., 10 U/mL) in enzyme buffer.
 - Prepare a stock solution of Hyaluronic Acid (e.g., 0.3-0.4 mg/mL) in buffer. This may require heating to dissolve.
 - Prepare stock solutions of the test inhibitor and positive control in a suitable solvent (e.g., DMSO).
- Assay Setup (in a 96-well plate):
 - Add 20 μL of test inhibitor solution to sample wells.
 - \circ Add 20 μ L of solvent to No Inhibitor Control (NIC) and No Enzyme Control (NEC) wells.
 - Add 40 μL of Hyaluronidase solution to sample wells and the NIC well.
 - Add 40 μL of enzyme buffer to the NEC well.
- Pre-incubation: Incubate the plate for 15 minutes at room temperature.[11]



- · Reaction Initiation:
 - Prepare a working reagent by mixing Substrate (HA) and Assay Buffer.
 - Add 40 μL of the working reagent to every well.
- Reaction Incubation: Tap the plate to mix and incubate for 20 minutes at room temperature or 37°C.[11]
- Reaction Termination and Turbidity Development: Add 160 μL of Stop Reagent (Albumin solution) to each well. Tap to mix and incubate for 10 minutes at room temperature.[11]
- Measurement: Read the optical density (turbidity) at 600 nm.
- Data Analysis:
 - Hyaluronidase activity is proportional to the reduction in turbidity.
 - Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_S Abs_NIC)] / (Abs_NEC Abs_NIC)] * 100
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Hyaluronidase Inhibition Assay Workflow





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Caption: Workflow for the Hyaluronidase Inhibition Assay.

Xanthine Oxidase Inhibition



Application Notes

Background and Significance: Xanthine Oxidase (XO) is a key enzyme in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.

[13] Overproduction of uric acid leads to hyperuricemia, a condition that can cause gout, a painful inflammatory arthritis. Therefore, XO inhibitors are the primary therapeutic agents for treating gout.

Inhibitory Activity of **3-p-Coumaroylquinic Acid**: While specific data for **3-p-Coumaroylquinic acid** is limited, related caffeoylquinic acid compounds have been shown to inhibit Xanthine Oxidase. Methylated dicaffeoylquinic conjugates, for example, are competitive inhibitors of the enzyme. This suggests that coumaroylquinic acids may also possess XO inhibitory activity.

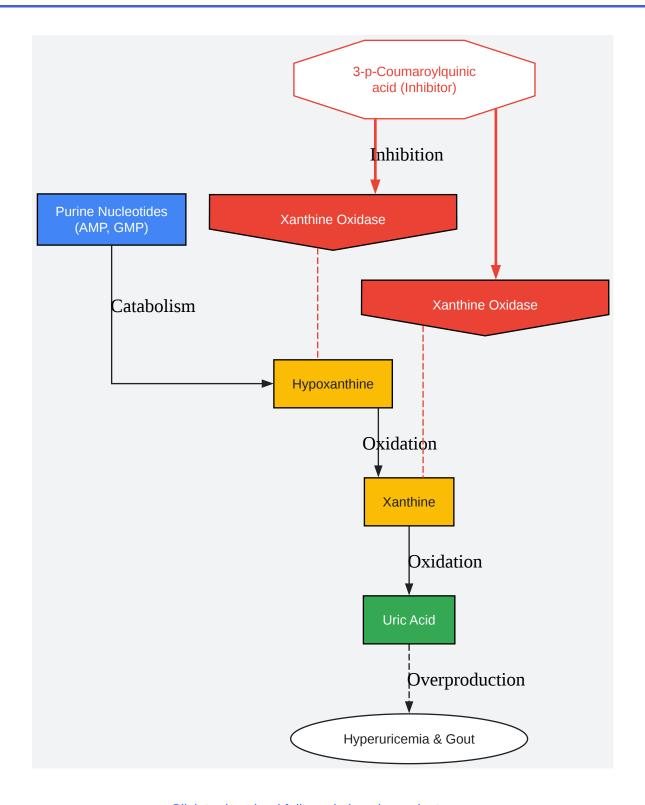
Quantitative Data for Xanthine Oxidase Inhibition by Related Compounds

Compound	IC50 Value	Inhibition Type	Notes	Reference
4,5- dicaffeoylquinic acid methyl ester	3.6 μM	Competitive	Nearly 10x more potent than the 3,5-analogue.	
3,4,5- trihydroxycinnam ic acid (THCA)	61.60 μΜ	Competitive	More potent than sinapic and caffeic acids.	[14]
Allopurinol (Reference Drug)	2.84 μΜ	Competitive	Standard drug used for gout treatment.	[14]
Caffeic acid	Weak inhibition	Not Specified	[13]	

Purine Catabolism Pathway

The diagram below highlights the role of Xanthine Oxidase in the final steps of purine breakdown to uric acid.





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Caption: Inhibition of Xanthine Oxidase in Purine Catabolism.

Experimental Protocols

Spectrophotometric Assay for Xanthine Oxidase Inhibition



This assay measures XO activity by monitoring the formation of uric acid from the substrate xanthine, which can be detected by an increase in absorbance at 295 nm.[15][16][17]

Materials:

- Xanthine Oxidase (XO) from bovine milk (EC 1.17.3.2)
- Xanthine
- 3-p-Coumaroylquinic acid (or other test inhibitor)
- Allopurinol (Positive Control)
- Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
- DMSO (for dissolving compounds)
- 96-well UV-transparent microplate or quartz cuvettes
- UV-Vis Spectrophotometer or microplate reader

- Reagent Preparation:
 - Prepare a stock solution of Xanthine (e.g., 150 μM) in phosphate buffer.
 - Prepare a working solution of XO (e.g., 0.01-0.5 U/mL) in cold phosphate buffer immediately before use.
 - Prepare stock solutions of the test inhibitor and Allopurinol in DMSO, followed by serial dilutions.
- Assay Setup (in a 96-well plate):
 - \circ Combine 50 μ L of the test inhibitor solution (or Allopurinol/DMSO) and 35 μ L of phosphate buffer.
 - Add 30 μL of the XO enzyme solution.



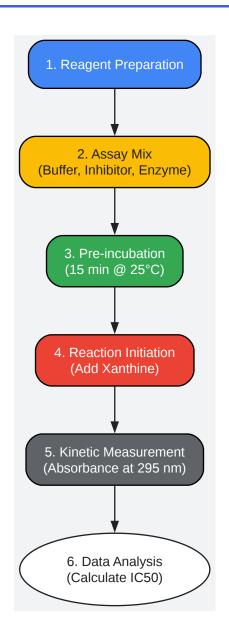




- Pre-incubation: Incubate the mixture at 25°C for 15 minutes.[17]
- Reaction Initiation: Add 60 µL of the xanthine substrate solution to each well to start the reaction.[17]
- Kinetic Measurement: Immediately monitor the increase in absorbance at 295 nm over a period of 5-10 minutes.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration.
 - Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_Control Rate_Sample) / Rate_Control] * 100
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Xanthine Oxidase Inhibition Assay Workflow





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Caption: Workflow for the Xanthine Oxidase Inhibition Assay.

Pancreatic Lipase Inhibition Application Notes

Background and Significance: Pancreatic lipase is the key enzyme responsible for the digestion of dietary triglycerides in the small intestine. It hydrolyzes triglycerides into fatty acids and monoglycerides, which can then be absorbed.[18] Inhibiting pancreatic lipase reduces the absorption of dietary fat and is a validated therapeutic strategy for the management of obesity. [19]



Inhibitory Activity of **3-p-Coumaroylquinic Acid**: While data for **3-p-Coumaroylquinic acid** is not directly available, related caffeoylquinic acids have been shown to be competitive inhibitors of pancreatic lipase.[20] This suggests that **3-p-Coumaroylquinic acid** may also function as a pancreatic lipase inhibitor, offering a potential natural product-based approach to weight management.

Quantitative Data for Pancreatic Lipase Inhibition by Related Compounds

Compound	IC50 Value (mM)	Inhibition Type	Notes	Reference
3-caffeoylquinic acid (CQA)	1.10	Competitive	Isomer of 3-p- Coumaroylquinic acid with an extra hydroxyl group.	
4-caffeoylquinic acid	1.23	Competitive	Isomer of 3-p- Coumaroylquinic acid with an extra hydroxyl group.	
5-caffeoylquinic acid	1.24	Competitive	Isomer of 3-p- Coumaroylquinic acid with an extra hydroxyl group.	_
3,4- dicaffeoylquinic acid	0.252	Competitive	Dicaffeoyl derivative showing higher potency.	

Dietary Fat Digestion Pathway

This diagram illustrates the role of pancreatic lipase in the digestion and absorption of dietary fats.





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Caption: Inhibition of Pancreatic Lipase in Fat Digestion.

Experimental Protocols

Colorimetric Assay for Pancreatic Lipase Inhibition

This assay measures lipase activity by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenyl palmitate (pNPP) or a similar ester, to the yellow-colored p-nitrophenol.[18][21]

Materials:

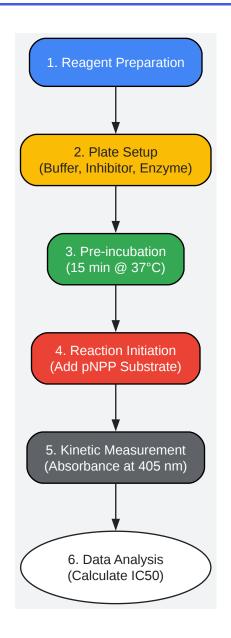
- Porcine Pancreatic Lipase (PL) (EC 3.1.1.3)
- p-nitrophenyl palmitate (pNPP) or p-nitrophenyl butyrate (pNPB)
- 3-p-Coumaroylquinic acid (or other test inhibitor)
- Orlistat (Positive Control)
- Tris-HCl Buffer (e.g., 100 mM, pH 7.0-8.0, containing CaCl₂)
- DMSO or other suitable solvent
- 96-well microplate
- Microplate reader



- Reagent Preparation:
 - Prepare a working solution of Pancreatic Lipase (e.g., 1 mg/mL) in buffer.
 - Prepare a stock solution of the substrate pNPP (e.g., 10 mM) in a suitable solvent like dimethylformamide or isopropanol.
 - Prepare stock solutions of the test inhibitor and Orlistat in DMSO, followed by serial dilutions.
- Assay Setup (in a 96-well plate):
 - Add 160 μL of Tris-HCl buffer to each well.
 - Add 10 μL of the test inhibitor solution (or Orlistat/DMSO).
 - Add 10 μL of the Pancreatic Lipase solution to all wells except the blank.
- Pre-incubation: Incubate the plate at 37°C for 15 minutes.
- Reaction Initiation: Add 20 μ L of the pNPP substrate solution to all wells to start the reaction. [18]
- Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C.
 Measure the absorbance at 405-410 nm every 60 seconds for 10-15 minutes.[18][21]
- Data Analysis:
 - Calculate the rate of p-nitrophenol formation (slope) for each well.
 - Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition =
 [(Rate Control Rate Sample) / Rate Control] * 100
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Pancreatic Lipase Inhibition Assay Workflow





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Caption: Workflow for the Pancreatic Lipase Inhibition Assay.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Application Notes

Background and Significance: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. It dephosphorylates the activated insulin receptor and insulin receptor substrate (IRS), thus attenuating the insulin signal. Inhibition of PTP1B is considered a promising therapeutic strategy for type 2 diabetes and obesity, as it can enhance insulin sensitivity.



Inhibitory Activity of **3-p-Coumaroylquinic Acid**: **3-p-Coumaroylquinic acid** has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), highlighting its potential as a therapeutic target for type 2 diabetes.

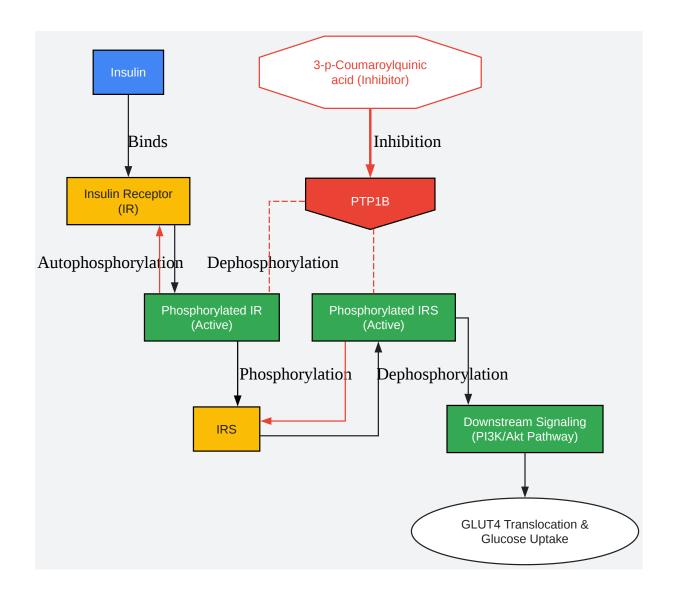
Quantitative Data for PTP1B Inhibition by Related Compounds

Compound	IC50 Value (μM)	Inhibition Type	Notes	Reference
3-p- Coumaroylquinic acid	Inhibition confirmed	Not Specified	Potential therapeutic target for type 2 diabetes.	
Geranylated Flavonoid 1	1.9	Mixed	From Paulownia tomentosa.	[22]
Geranylated Flavonoids (2-8)	2.1 - 8.2	Mixed	From Paulownia tomentosa.	[22]

Insulin Signaling Pathway

The diagram shows how PTP1B acts as a negative regulator in the insulin signaling cascade.





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Caption: Role of PTP1B in Negative Regulation of Insulin Signaling.

Experimental Protocols

Colorimetric Assay for PTP1B Inhibition

This assay measures PTP1B activity by monitoring the dephosphorylation of the chromogenic substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol.[22][23]

Materials:



- Recombinant human PTP1B (EC 3.1.3.48)
- p-nitrophenyl phosphate (pNPP)
- 3-p-Coumaroylquinic acid (or other test inhibitor)
- Ursolic Acid or Sodium Orthovanadate (Positive Control)
- Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing EDTA and DTT)
- NaOH (e.g., 5 M) to stop the reaction
- 96-well microplate
- Microplate reader

- Reagent Preparation:
 - Prepare a working solution of PTP1B (e.g., 1 μg/mL) in buffer.
 - Prepare a stock solution of pNPP (e.g., 4 mM) in buffer.
 - Prepare stock solutions of the test inhibitor and positive control in DMSO, followed by serial dilutions.
- Assay Setup (in a 200 μL final volume):
 - Add 130 μL of buffer to each well.
 - Add 10 μL of the test inhibitor solution (or control).
 - Add 20 μL of the PTP1B enzyme solution.
- Pre-incubation: Mix and incubate at 37°C for 10 minutes.
- Reaction Initiation: Add 40 μL of the pNPP solution to each well to start the reaction.

Methodological & Application

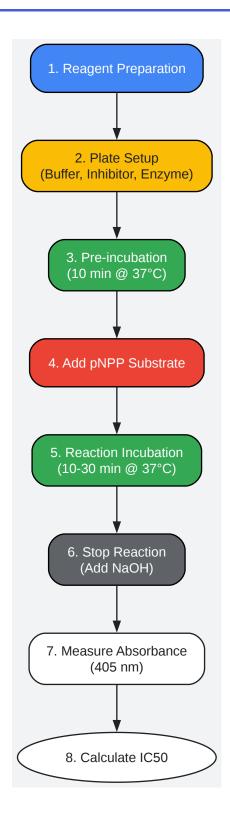




- Reaction Incubation: Incubate the plate at 37°C for an appropriate time (e.g., 10-30 minutes).
- Reaction Termination: Stop the reaction by adding 40 μL of 5 M NaOH.[23]
- Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of pnitrophenol released.
- Data Analysis:
 - Calculate the percentage of inhibition for each inhibitor concentration.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

PTP1B Inhibition Assay Workflow





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Caption: Workflow for the PTP1B Inhibition Assay.



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